2-phenoxy-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide
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Overview
Description
2-phenoxy-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a phenoxy group, a pyrazin-2-yloxy group, and a cyclohexyl ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide typically involves the reaction of 2-phenoxyacetic acid with (1r,4r)-4-(pyrazin-2-yloxy)cyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The pyrazin-2-yloxy group can be reduced to form pyrazine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions to form different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Pyrazine derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-phenoxy-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases, thereby affecting signal transduction pathways involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-phenoxy-N-pyridin-4-yl-acetamide
- 2-phenoxy-N-pyridin-3-ylmethyl-acetamide
- 2-phenoxy-N-(2-pyridinyl)acetamide
- N-biphenyl-4-yl-2-phenoxy-acetamide
- N-(4-(3-pyridin-2-yl-acryloyl)-phenyl)-acetamide
Uniqueness
2-phenoxy-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide stands out due to its unique combination of a phenoxy group, a pyrazin-2-yloxy group, and a cyclohexyl ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-phenoxy-N-(4-pyrazin-2-yloxycyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-17(13-23-15-4-2-1-3-5-15)21-14-6-8-16(9-7-14)24-18-12-19-10-11-20-18/h1-5,10-12,14,16H,6-9,13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASKIFGOLWYEBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)COC2=CC=CC=C2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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